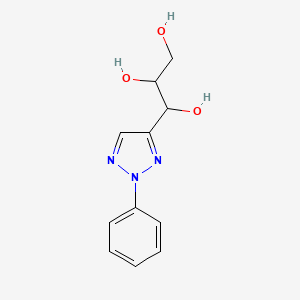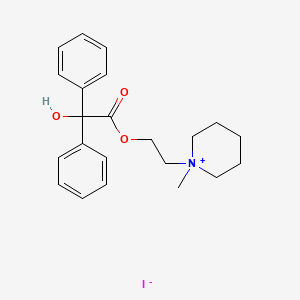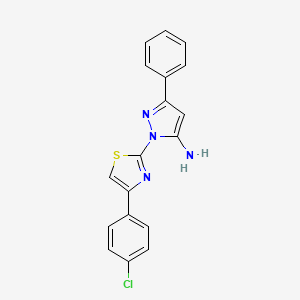![molecular formula C10H18O10S2 B14167723 1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy- CAS No. 40456-31-3](/img/structure/B14167723.png)
1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] is a chemical compound with the molecular formula C10H16O10S2.2Na and a molecular weight of 406.34 g/mol . This compound is known for its unique structure, which includes a butyne linkage and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] involves several steps. One common method includes the reaction of 1,4-butynediol with 3-chloropropanesulfonic acid under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] involves its interaction with various molecular targets. The sulfonic acid groups can interact with proteins and enzymes, potentially inhibiting their activity. The butyne linkage allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
1-Propanesulfonic acid, 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-] can be compared with other similar compounds such as:
1-Propanesulfonic acid, 1,1,3,3,3-pentafluoro-2-hydroxy-: This compound has a similar sulfonic acid group but differs in its fluorinated structure, leading to different chemical properties and applications.
Disodium 3,3’-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxypropanesulphonate]: This compound is a disodium salt form of the original compound, which may have different solubility and reactivity properties.
Propiedades
Número CAS |
40456-31-3 |
|---|---|
Fórmula molecular |
C10H18O10S2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-hydroxy-3-[4-(2-hydroxy-3-sulfopropoxy)but-2-ynoxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H18O10S2/c11-9(7-21(13,14)15)5-19-3-1-2-4-20-6-10(12)8-22(16,17)18/h9-12H,3-8H2,(H,13,14,15)(H,16,17,18) |
Clave InChI |
FMVJTYLDBPDVLA-UHFFFAOYSA-N |
SMILES canónico |
C(C#CCOCC(CS(=O)(=O)O)O)OCC(CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B14167640.png)
![1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14167655.png)
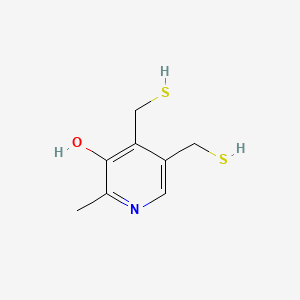
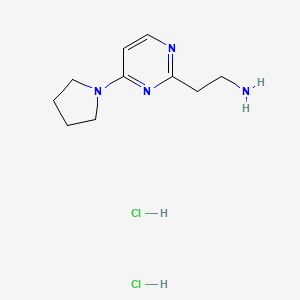
![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
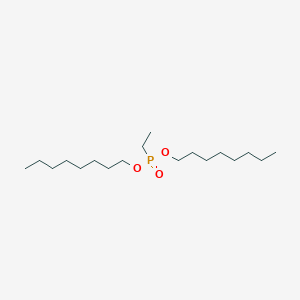
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
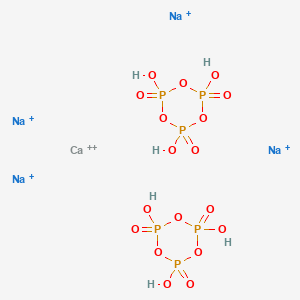
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

